molecular formula C15H13N3 B11793299 6-(Indolin-1-yl)-4-methylnicotinonitrile

6-(Indolin-1-yl)-4-methylnicotinonitrile

Cat. No.: B11793299
M. Wt: 235.28 g/mol
InChI Key: WTHTXGZYPCKWHZ-UHFFFAOYSA-N
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Description

6-(Indolin-1-yl)-4-methylnicotinonitrile is a chemical compound that features an indoline moiety attached to a nicotinonitrile core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The indoline structure is known for its presence in many biologically active molecules, making this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Indolin-1-yl)-4-methylnicotinonitrile typically involves the reaction of indoline derivatives with nicotinonitrile precursors. One common method includes the use of a palladium-catalyzed C-H activation reaction, where the indoline moiety is introduced to the nicotinonitrile core under controlled conditions . This method ensures high regioselectivity and yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(Indolin-1-yl)-4-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the nitrile group.

Major Products

    Oxidation: Indole derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Indolin-1-yl)-4-methylnicotinonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, indoline derivatives have been shown to bind to specific receptors or enzymes, modulating their activity. This compound may exert its effects through similar interactions, potentially involving pathways related to oxidative stress, inflammation, or cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Indolin-1-yl)-4-methylnicotinonitrile is unique due to the specific combination of the indoline and nicotinonitrile moieties, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

6-(2,3-dihydroindol-1-yl)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C15H13N3/c1-11-8-15(17-10-13(11)9-16)18-7-6-12-4-2-3-5-14(12)18/h2-5,8,10H,6-7H2,1H3

InChI Key

WTHTXGZYPCKWHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)N2CCC3=CC=CC=C32

Origin of Product

United States

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